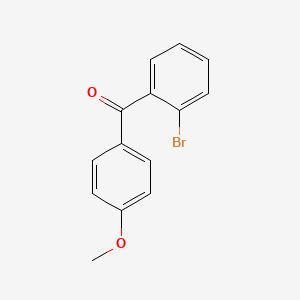

2-Bromo-4'-methoxybenzophenone

Descripción general

Descripción

2-Bromo-4’-methoxybenzophenone, also known as Oxybenzone, is a benzophenone derivative. It is a white crystalline powder and is used as a cell-permeable, covalent and potent protein tyrosine phosphatase inhibitor .

Synthesis Analysis

The synthesis of 2-Bromo-4’-methoxybenzophenone involves the reaction of 4-hydroxybenzophenone with bromine in the presence of acetic acid. It has been synthesized via a Friedel-Crafts acylation reaction of p-anisoyl chloride and toluene in the presence of AlCl3 as a catalyst .Molecular Structure Analysis

The molecular formula of 2-Bromo-4’-methoxybenzophenone is C14H11BrO2 . The InChI code is 1S/C14H11BrO2/c1-17-11-8-6-10 (7-9-11)14 (16)12-4-2-3-5-13 (12)15/h2-9H,1H3 .Physical And Chemical Properties Analysis

2-Bromo-4’-methoxybenzophenone is a white solid . The molecular weight is 291.14 .Aplicaciones Científicas De Investigación

- Field : Experimental Chemistry

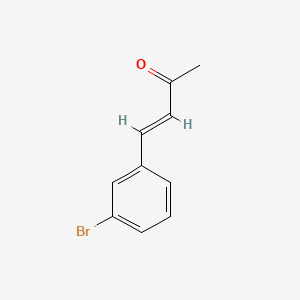

- Application : The photoreduction of 4-bromo-4’-methylbenzophenone to a substituted benzpinacol was studied .

- Method : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .

- Results : The experiment yielded a photoreduction quantum efficiency of 7.75% .

- Field : Organic Chemistry

- Application : The synthesis and characterization of a rarely studied compound 4-bromo-4’-methoxybenzophenone .

- Method : The synthesis of 4-methoxy-4’-methylbenzophenone was done via Friedel-Crafts acylation reaction of p-anisoyl chloride and toluene in the presence of AlCl3 as catalyst .

- Results : The results of the synthesis and characterization were not specified in the source .

- Field : Applied Sciences

- Application : Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed .

- Method : The study was performed by IR spectroscopy and density functional theory (DFT) .

- Results : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .

Photoreduction Study

Synthesis and Characterization

Infrared Spectral Data Study

- Field : Pharmaceutical Chemistry

- Application : 2-bromo-4-methylpropiophenone, a compound similar to 2-Bromo-4’-methoxybenzophenone, can be used as an intermediate in the synthesis of benzodiazepines . Benzodiazepines are a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .

- Method : The specific method of synthesis was not provided in the source .

- Results : The results of the synthesis were not specified in the source .

- Field : Physical Chemistry

- Application : Several absorption and excited state spectroscopic experiments were conducted on 4-chloro-4’-ethylbenzophenone . These experiments show the vibrational fine structure for the n-pi* and pi-pi* transitions .

- Method : The specific method of the spectroscopic experiments was not provided in the source .

- Results : The S0→S1 transition gave ε max = 140.08 M-1 cm-1 and λ max = 331.36 nm, while the S0←T1 gave and λ max = 445 nm .

Synthesis of Benzodiazepines

Spectroscopic Experiments

- Field : Experimental Chemistry

- Application : Synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .

- Method : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

- Results : The results of the characterization were not specified in the source .

- Field : Experimental Chemistry

- Method : The IR stretching regions characteristic of the compound will be presented as well as the major splitting peaks in mass spectrometry . There were 1D and 2D H NMR experiments conducted .

- Results : The results of the characterization were not specified in the source .

- Field : Experimental Chemistry

- Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized using IR, NMR and mass spectroscopies .

- Method : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst in order to make a benzopinacol .

- Results : However, there was no evidence of benzopinacol formation .

Characterization of 4-Bromo-4’-Chlorobenzophenone

Characterization of 4-Chloro-4’-Ethoxybenzophenone

Characterization and Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone

Propiedades

IUPAC Name |

(2-bromophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQIWWJREILQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428500 | |

| Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-methoxybenzophenone | |

CAS RN |

59142-63-1 | |

| Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

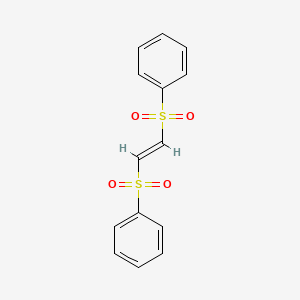

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

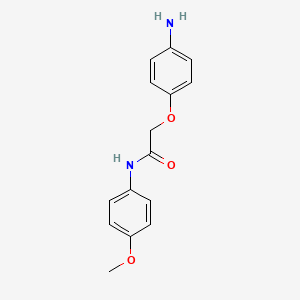

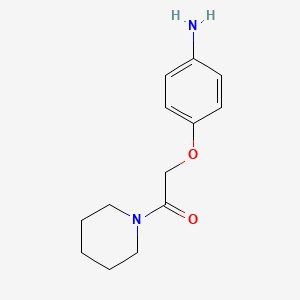

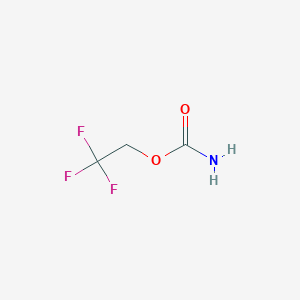

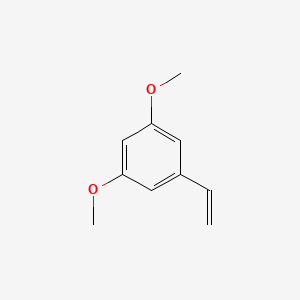

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)